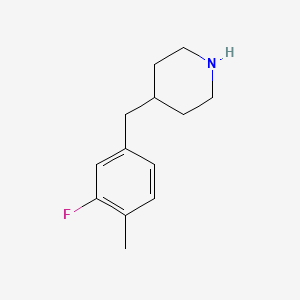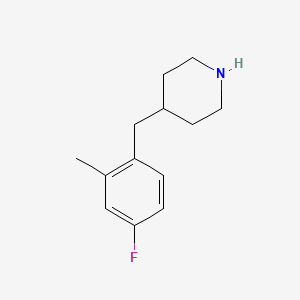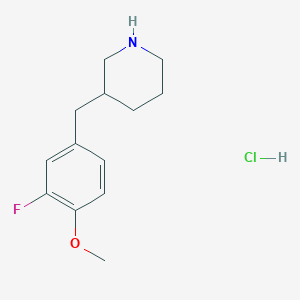![molecular formula C38H33NO4S B1341370 Fmoc-N-[2-(tritylmercapto)ethyl]-glycine CAS No. 882847-27-0](/img/structure/B1341370.png)
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
This compound is synthesized as an Fmoc protected glycine derivative . The Fmoc group is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis .Molecular Structure Analysis
The molecular formula of “Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is C38H33NO4S . Its molecular weight is 599.74 .Chemical Reactions Analysis
The Fmoc group in “Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
“Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is a white powder . It has a melting point range of 156-163°C . It should be stored at 0-8°C .科学的研究の応用
Peptide Nucleic Acid (PNA) Synthesis
A significant application of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine derivatives is in the synthesis of PNA oligomers. A practical synthesis approach for benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine has been described, which facilitates the synthesis of PNA monomers. These esters, used in the synthesis of peptide nucleic acid monomers possessing bis-N-Boc-protected nucleobase moieties, offer a viable alternative to the widely used Fmoc/Bhoc-protected PNA monomers in Fmoc-mediated solid-phase peptide synthesis for creating mixed sequence 10-mer PNA oligomers (Wojciechowski & Hudson, 2008).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. A novel glycine derivative, synthesized and investigated as a corrosion inhibitor for N80 carbon steel in a 3.5% sodium chloride solution, demonstrated mixed-type inhibitor properties. The study highlighted the potential of such derivatives in protecting metal surfaces from corrosion, contributing to the development of more effective corrosion inhibitors (Li Chen, 2018).
Biomedical Applications
In biomedical research, Fmoc-N-[2-(tritylmercapto)ethyl]-glycine derivatives have been explored for their potential in creating hydrogels and scaffolds for tissue engineering. For instance, short aromatic peptide derivatives, including Fmoc-modified amino acids, can self-assemble into extracellular matrix-like hydrogels. These materials have been studied for their ability to support cell growth, offering promising avenues for the development of implantable drug delivery systems and scaffolds for tissue regeneration (Liang Liang et al., 2010). Additionally, the self-assembly of Fmoc-diphenylalanine and Fmoc-arginine-glycine-aspartate peptides into a nanofibrous network has been shown to provide a conducive environment for the proliferation and differentiation of mesenchymal stem cells, highlighting its potential in musculoskeletal tissue engineering (Yung-Li Wang et al., 2017).
作用機序
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-tritylsulfanylethyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)26-39(37(42)43-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-25-44-38(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,35H,24-27H2,(H,40,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSOKTVPMWHIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN(CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589223 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882847-27-0 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[2-[(triphenylmethyl)thio]ethyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)








